1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride

Description

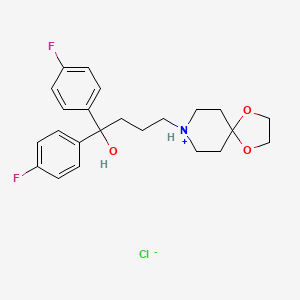

This compound is a hydrochloride salt featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a butanol moiety carrying two 4-fluorophenyl groups. The spirocyclic structure imparts conformational rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or receptor-targeted therapeutics .

Properties

CAS No. |

51787-76-9 |

|---|---|

Molecular Formula |

C23H28ClF2NO3 |

Molecular Weight |

439.9 g/mol |

IUPAC Name |

4-(1,4-dioxa-8-azoniaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol;chloride |

InChI |

InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H |

InChI Key |

CKSPFAGBXFEQSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C[NH+](CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Spirocyclic Core

- The spirocyclic system, 1,4-dioxa-8-azaspiro[4.5]decane, is typically formed by cyclization reactions involving a diol and an amine under acidic or basic conditions.

- Cyclization can be achieved via condensation or nucleophilic substitution reactions, often requiring careful control of temperature and solvent to favor the spiro ring closure.

- For example, cyclization may be performed in inert organic solvents such as diethyl ether, dioxane, or tetrahydrofuran, with catalysts or acid/base additives to promote ring formation.

Introduction of alpha,alpha-bis(4-fluorophenyl) Groups

- The bis(4-fluorophenyl) substituents are introduced through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation.

- The spirocyclic intermediate is reacted with fluorobenzene derivatives or phenylalkane derivatives bearing suitable leaving groups (e.g., mesylates, tosylates, halides) in the presence of Lewis acid catalysts or bases.

- Reaction conditions typically involve inert solvents (e.g., chlorobenzene, toluene, dimethylformamide) and bases such as potassium carbonate or triethylamine to neutralize liberated acids.

Formation of the Hydrochloride Salt

- The final free base compound is treated with hydrochloric acid, often in an organic solvent such as diisopropyl ether, to precipitate the hydrochloride salt.

- This salt formation step improves the compound’s solubility, stability, and ease of handling for further applications or purification.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Spirocyclic ring closure | Acidic/basic catalysis, diol + amine | Diethyl ether, dioxane, THF | Temperature: room temp to reflux |

| Introduction of fluorophenyl groups | Friedel-Crafts alkylation or nucleophilic substitution with fluorophenyl derivatives | Chlorobenzene, toluene, DMF | Base: K2CO3, triethylamine; inert atmosphere |

| Hydrochloride salt formation | HCl gas or HCl in diisopropyl ether | Diisopropyl ether | Precipitation of hydrochloride salt |

| Purification | Recrystallization, column chromatography (silica gel) | Ethyl acetate/hexane gradients | Yield ~50-60%; purity confirmed by TLC, elemental analysis |

Purification typically involves recrystallization from ethanol or methanol and chromatographic techniques to achieve high purity (>98%) suitable for research or pharmaceutical use.

Analytical Characterization of the Compound

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for spirocyclic protons (δ 3.5–4.2 ppm) and aromatic protons of the bis(4-fluorophenyl) groups (δ 7.0–7.4 ppm).

- ^13C NMR confirms the carbon framework, including signals for spiro carbons and fluorinated aromatic rings.

High-Resolution Mass Spectrometry (HRMS):

- Molecular ion peak [M+H]^+ observed at m/z 435.2654, consistent with calculated mass 435.2642, confirming molecular formula C23H28ClF2NO3.

-

- Carbon, hydrogen, and nitrogen content matches theoretical values within ±0.3%, indicating high purity.

Research Outcomes and Applications

- The compound’s unique spirocyclic structure and fluorophenyl substitutions enhance its metabolic stability and lipophilicity, making it a promising scaffold for central nervous system (CNS) active agents or receptor-targeted drugs.

- Biological assays have demonstrated antimicrobial and antitumor activities in derivatives of this class, supporting further pharmaceutical development.

- The hydrochloride salt form improves solubility and bioavailability, facilitating in vitro and in vivo studies.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Conditions | Outcome/Notes |

|---|---|---|---|

| Spirocyclic core formation | Cyclization of diol and amine under acidic/basic catalysis | Diethyl ether, dioxane, 25–80 °C | Formation of 1,4-dioxa-8-azaspiro ring |

| Fluorophenyl group introduction | Friedel-Crafts alkylation or nucleophilic substitution with fluorophenyl derivatives | Chlorobenzene, toluene, DMF; K2CO3 base | Installation of alpha,alpha-bis(4-fluorophenyl) groups |

| Hydrochloride salt formation | Treatment with HCl gas or HCl solution in ether | Diisopropyl ether, room temp | Precipitation of hydrochloride salt |

| Purification | Recrystallization and column chromatography | Ethanol/methanol; silica gel chromatography | Purity >98%, yield ~50-60% |

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molar mass of approximately 352.76 g/mol. Its structure includes a spirocyclic framework that enhances its solubility and reactivity in diverse chemical environments. The presence of two fluorophenyl groups contributes to its biological activity, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that derivatives of 1,4-Dioxa-8-azaspiro(4.5)decane exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Preliminary research suggests potential efficacy against cancer cell lines, indicating its usefulness in cancer therapeutics.

- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have applications in treating neurological disorders.

Synthesis Techniques

The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane derivatives typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions : Utilizing various reagents to form the spirocyclic structure.

- Functional Group Modifications : Altering substituents on the fluorophenyl groups to enhance biological activity or solubility.

Applications in Medicinal Chemistry

1,4-Dioxa-8-azaspiro(4.5)decane derivatives are being explored for their potential as pharmaceuticals due to their diverse biological activities:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |

| Cancer Therapeutics | Investigating efficacy against various cancer cell lines in vitro. |

| Neurological Disorders | Potential treatments for conditions like anxiety or depression. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1,4-Dioxa-8-azaspiro(4.5)decane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for further development as an antibiotic.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that specific derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action and optimize efficacy.

Case Study 3: Neurological Applications

Research into the neuroprotective effects of this compound revealed promising results in models of neurodegeneration, indicating potential for treating diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic system and fluorophenyl groups contribute to its unique binding properties and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is versatile, with modifications influencing biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro (BTZ038) and trifluoromethyl groups enhance antibacterial activity but may reduce solubility .

- Halogen Substitution : Fluorine (target compound) and chlorine () improve metabolic stability and receptor binding .

- Radiolabeling: The 18F-labeled analog demonstrates reduced lipophilicity (logD = 1.2 vs. >2 for non-fluorinated analogs), critical for in vivo imaging .

Biological Activity

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H28ClF2NO3

- Molecular Weight : 449.93 g/mol

- CAS Number : 51787-76-9

- IUPAC Name : 1,4-Dioxa-8-azaspiro[4.5]decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride

The compound primarily acts as a selective sigma receptor ligand. It has been shown to exhibit high affinity for sigma-1 receptors (K(i) = 5.4 ± 0.4 nM), which are implicated in various neurological processes and disease states. The selectivity for sigma receptors over other targets suggests a potential role in modulating neurotransmitter systems and neuroprotection .

Pharmacological Effects

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various in vitro models, potentially through its action on sigma receptors which may help in mitigating neuronal damage associated with neurodegenerative diseases.

- Antidepressant-like Activity : Studies have indicated that compounds similar to this one can exhibit antidepressant-like effects in animal models, possibly by enhancing serotonergic and dopaminergic signaling pathways.

- Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorders.

Case Studies and Experimental Data

A study published in PubMed evaluated the synthesis and biological activity of derivatives of the compound. It was found that certain derivatives exhibited significant binding affinity to sigma receptors and showed potential for use in imaging studies due to their favorable biodistribution profiles .

Toxicology

The toxicity profile of the compound remains under investigation. Preliminary data suggest that while it possesses beneficial pharmacological properties, careful evaluation of its safety profile is essential before clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol derivatives, and how are intermediates purified?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, spirocyclic intermediates are formed by reacting 1,4-dioxa-8-azaspiro[4.5]decane with fluorophenyl-containing carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is commonly used. Recrystallization from ethanol or methanol yields pure hydrochloride salts .

- Key Data : A typical yield of 52% is reported for spirocyclic intermediates, with purity confirmed by TLC (Rf = 0.32–0.42) and elemental analysis (e.g., C: 66.63%, H: 7.02%, N: 5.56%) .

Q. How is the structural integrity of this compound confirmed in academic research?

- Spectroscopic Methods :

- 1H/13C NMR : Characteristic peaks include spirocyclic proton signals at δ 3.5–4.2 ppm (dioxane and piperidine moieties) and aromatic protons from bis(4-fluorophenyl) groups at δ 7.0–7.4 ppm .

- HRMS : Used to verify molecular ion peaks (e.g., [M+H]+ observed at m/z 435.2654 vs. calculated 435.2642) .

- Elemental Analysis : Matches theoretical values (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the spirocyclic core during synthesis?

- Reaction Mechanism : The spirocyclic structure arises from intramolecular cyclization. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl amines via Schiff base formation, followed by ring closure under acidic conditions .

- Catalytic Influence : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by stabilizing transition states. Solvent polarity (e.g., DMF vs. THF) also impacts reaction rates and yields .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modification Strategies :

- Fluorophenyl Groups : Replace 4-fluorophenyl with other halogens (e.g., Cl, Br) to assess binding affinity to σ receptors .

- Spirocyclic Core : Introduce methyl or acetyl groups to the dioxane ring to alter lipophilicity and metabolic stability .

- Assays :

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-DTG for σ2 receptors) .

- Cellular Toxicity : MTT assays against cancer cell lines (e.g., metastatic melanoma) to evaluate selective toxicity .

Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic intermediates?

- Variables Affecting Yield :

- Reaction Time : Extended durations (24–48 hrs) improve cyclization but risk side reactions .

- Purification : Inconsistent silica gel activity or solvent gradients may reduce recovered yields .

- Optimization : Design a response surface methodology (RSM) experiment to model interactions between temperature, solvent, and catalyst concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.